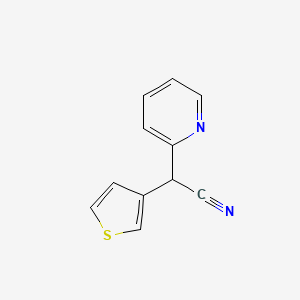

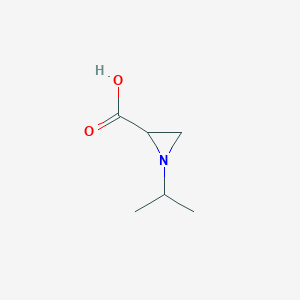

1-(Propan-2-yl)aziridine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido 1-(propan-2-il)aziridina-2-carboxílico es un compuesto que pertenece a la familia de las aziridinas, caracterizado por un anillo de tres miembros que contiene un átomo de nitrógeno. Las aziridinas son conocidas por su alta energía de tensión, lo que las hace altamente reactivas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido 1-(propan-2-il)aziridina-2-carboxílico se puede sintetizar mediante reacciones de aziridinación, que implican la formación del anillo aziridina. Un método común es la reacción de aminoetanol con un catalizador de óxido a altas temperaturas para inducir la deshidratación . Otro enfoque implica el uso de iminas y carbenos o nitrenos para formar el anillo aziridina .

Métodos de producción industrial: La producción industrial de aziridinas normalmente implica la síntesis de Wenker, donde el aminoetanol se convierte en el éster sulfato, seguido de la eliminación del sulfato inducida por la base . Este método es eficiente y escalable, lo que lo hace adecuado para la producción a gran escala.

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 1-(propan-2-il)aziridina-2-carboxílico experimenta varias reacciones químicas, entre ellas:

Reacciones de apertura de anillo nucleofílico: Debido a la alta energía de tensión del anillo aziridina, experimenta fácilmente reacciones de apertura de anillo nucleofílico con nucleófilos como tioles, aminas y alcoholes.

Oxidación y reducción: El compuesto se puede oxidar o reducir en condiciones específicas, lo que lleva a la formación de diferentes derivados.

Reactivos y condiciones comunes:

Nucleófilos: Los tioles, las aminas y los alcoholes se utilizan comúnmente en reacciones de apertura de anillo nucleofílico.

Agentes oxidantes: Se pueden emplear varios agentes oxidantes para oxidar el compuesto, dependiendo del producto deseado.

Productos principales:

Productos alquilados: Las reacciones de apertura de anillo nucleofílico suelen producir productos alquilados.

Derivados oxidados: Las reacciones de oxidación pueden producir una gama de derivados oxidados.

Aplicaciones Científicas De Investigación

El ácido 1-(propan-2-il)aziridina-2-carboxílico tiene varias aplicaciones de investigación científica, entre ellas:

Química medicinal: El compuesto se utiliza como bloque de construcción para sintetizar moléculas bioactivas con posibles propiedades anticancerígenas e inmunomoduladoras.

Estudios biológicos: Sirve como sustrato para estudiar los mecanismos enzimáticos y como cabeza de guerra para diseñar inhibidores irreversibles de las proteasas.

Aplicaciones industriales: La reactividad del compuesto lo hace valioso en la síntesis de varios productos químicos y materiales industriales.

Mecanismo De Acción

La alta energía de tensión del anillo aziridina en el ácido 1-(propan-2-il)aziridina-2-carboxílico promueve su reactividad hacia los nucleófilos. Esta reactividad se debe principalmente a las reacciones de apertura del anillo que generan productos alquilados. El mecanismo de acción del compuesto implica la alquilación selectiva de los grupos tiol en las proteínas, lo que puede inhibir la actividad de enzimas como las isomerasas de disulfuro de proteínas . Esta inhibición puede interrumpir la estructura 3D de las proteínas, lo que lleva a posibles efectos anticancerígenos .

Compuestos similares:

Aziridina-2-carboxamida: Conocida por sus propiedades anticancerígenas e inmunomoduladoras.

Derivados del ácido 3-arilaziridina-2-carboxílico: Estos compuestos han mostrado posibles propiedades anticancerígenas y se utilizan en química medicinal.

Singularidad: El ácido 1-(propan-2-il)aziridina-2-carboxílico es único debido a su estructura específica, que confiere una reactividad y una actividad biológica distintas. Su capacidad de alquilatar selectivamente los grupos tiol en las proteínas lo distingue de otros derivados de la aziridina .

Comparación Con Compuestos Similares

Aziridine-2-carboxamide: Known for its anticancer and immunomodulatory properties.

3-Arylaziridine-2-carboxylic Acid Derivatives: These compounds have shown potential anticancer properties and are used in medicinal chemistry.

Uniqueness: 1-(Propan-2-yl)aziridine-2-carboxylic acid is unique due to its specific structure, which imparts distinct reactivity and biological activity. Its ability to selectively alkylate thiol groups in proteins sets it apart from other aziridine derivatives .

Propiedades

Número CAS |

743382-70-9 |

|---|---|

Fórmula molecular |

C6H11NO2 |

Peso molecular |

129.16 g/mol |

Nombre IUPAC |

1-propan-2-ylaziridine-2-carboxylic acid |

InChI |

InChI=1S/C6H11NO2/c1-4(2)7-3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9) |

Clave InChI |

VVYSQHWBJAMQMA-UHFFFAOYSA-N |

SMILES canónico |

CC(C)N1CC1C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H-4,1-Benzoxathiepin-5-one, 2,3-dihydro-3-[(2-propenyloxy)methyl]-](/img/structure/B12534696.png)

![3-(4-Chlorophenyl)-1-ethylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12534722.png)

![2-Butanone, 3-[(2R,4R)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-, (3S)-](/img/structure/B12534733.png)

![3,4-Diphenyl-2,5-bis[4-(pyren-1-YL)phenyl]thiophene](/img/structure/B12534748.png)